1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate is a quaternary ammonium salt that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl iodide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of polar solvents such as acetonitrile or dimethylformamide, and the process is usually carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethanesulfonate anion can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of polar solvents and controlled temperatures.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Scientific Research Applications
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: In industrial settings, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic species between aqueous and organic phases, thereby increasing the efficiency of reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, enhancing the rate of reaction by stabilizing transition states.
Comparison with Similar Compounds
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate can be compared with other quaternary ammonium salts such as:
- Tetraethylammonium bromide
- Tetramethylammonium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
These compounds share similar properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its ability to act as an efficient phase-transfer catalyst and its versatility in various chemical reactions.
Properties
IUPAC Name |
1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.CHF3O3S/c1-4-11-7-5-9(6-8-11)10(2)3;2-1(3,4)8(5,6)7/h5-8H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEAKIIPRSGXKW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)N(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.